MDM2-IN-21 is classified as an MDM2 inhibitor and is primarily used in cancer research. It was identified through a series of structure-based drug design efforts aimed at discovering novel compounds that can effectively disrupt the MDM2-p53 interaction, thus restoring p53 function in cancer cells. The compound is typically synthesized for laboratory use and is not intended for clinical application at this stage .
The synthesis of MDM2-IN-21 involves several key steps, often starting from commercially available precursors. The synthetic route typically includes:
MDM2-IN-21 features a complex molecular structure designed to fit into the hydrophobic pocket of the MDM2 protein. While specific structural data for MDM2-IN-21 may not be extensively detailed in available literature, similar compounds exhibit structural characteristics that allow them to mimic key residues of p53, facilitating effective binding.
MDM2-IN-21 engages in specific chemical interactions with the MDM2 protein, primarily through non-covalent interactions such as hydrogen bonding and hydrophobic contacts. These interactions stabilize the binding of MDM2-IN-21 within the binding pocket of MDM2, effectively disrupting its interaction with p53.
The mechanism by which MDM2-IN-21 operates involves:
While specific physical properties such as melting point or solubility are not detailed in the available literature, compounds similar to MDM2-IN-21 generally exhibit:
Chemical properties would include its ability to form stable complexes with proteins due to its designed molecular interactions.
MDM2-IN-21 serves primarily as a research tool in oncology studies aimed at understanding and developing therapies that target the MDM2-p53 axis. Its applications include:
CAS No.: 101-18-8
CAS No.: 122547-72-2
CAS No.: 89079-92-5
CAS No.: 31063-33-9
CAS No.: 22158-41-4
CAS No.: